molecular formula C7H15Cl2N2O4P B564252 N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine CAS No. 1246816-71-6

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

Cat. No.: B564252
CAS No.: 1246816-71-6
M. Wt: 297.105
InChI Key: VPAWVRUHMJVRHU-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a deuterium-labeled derivative of 4-Hydroperoxy Cyclophosphamide, which is an active metabolite of the prodrug Cyclophosphamide. This compound is known for its ability to crosslink DNA and induce apoptosis in T cells independent of death receptor activation. It is primarily used in scientific research, particularly in the study of lymphomas and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves the hydroxylation of Cyclophosphamide using unspecific peroxygenases from fungi such as Marasmius rotula. This enzymatic process selectively hydroxylates Cyclophosphamide to produce 4-Hydroxycyclophosphamide, which can then be further oxidized to 4-Hydroperoxy Cyclophosphamide .

Industrial Production Methods

Industrial production of this compound typically involves the use of stable isotope labeling techniques. Deuterium is incorporated into the compound to produce the deuterium-labeled version. This process ensures high purity and consistency, which is crucial for its use in scientific research .

Chemical Reactions Analysis

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are 4-Hydroxycyclophosphamide, 4-Ketocyclophosphamide, and various DNA adducts .

Scientific Research Applications

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:

    Chemistry: It is used as a reference standard in the study of Cyclophosphamide metabolism and its derivatives.

    Biology: The compound is used to study the mechanisms of DNA crosslinking and apoptosis in T cells.

    Medicine: It is used in research related to lymphomas and autoimmune diseases, providing insights into the therapeutic potential of Cyclophosphamide and its metabolites.

    Industry: The compound is used in the development of new anticancer drugs and immunosuppressants .

Mechanism of Action

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exerts its effects by crosslinking DNA, which leads to the induction of apoptosis in T cells. This process is independent of death receptor activation and involves the production of reactive oxygen species (ROS) that activate mitochondrial death pathways. The compound targets DNA and proteins, inhibiting cell proliferation and inducing cell death .

Comparison with Similar Compounds

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their stability, reactivity, and specific applications in research and medicine.

Properties

IUPAC Name

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWVRUHMJVRHU-BYUTVXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P1(=O)NC(CCO1)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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